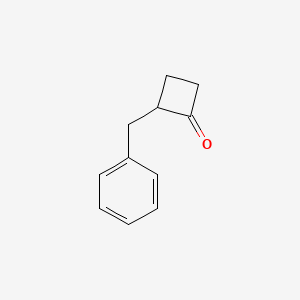

2-Benzylcyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzylcyclobutan-1-one is a derivative of cyclobutanone, which is a four-membered cyclic ketone . Cyclobutanone is a colorless volatile liquid at room temperature and is the smallest easily handled cyclic ketone . The benzyl group in this compound could potentially alter its properties and reactivity.

Aplicaciones Científicas De Investigación

Conformationally Constrained α2 Antagonists

Research has been conducted to discover more selective α2-receptor antagonist subtypes, with a focus on rigid molecules like 2-Benzylcyclobutan-1-one. This compound forms part of a benzo-fused bicyclo[3.2.0]heptane skeleton. Synthetic routes relied on intramolecular [2+2] cycloaddition of styrylketene precursors, leading to efficient multigram quantities of cycloadducts. This research demonstrates a new approach to developing α2-receptor antagonists with potential therapeutic implications (Bonnaud et al., 2005).

Photochemistry and Synthesis Studies

In the field of photochemistry, this compound derivatives have been studied for their potential to form cyclobuta adducts and biscyclobuta derivatives through irradiation processes. These studies contribute to the understanding of complex photochemical reactions and the synthesis of unique organic compounds (Kinder & Margaretha, 2000).

DNase I Inhibitory Properties

Another application of this compound derivatives is in the inhibition of DNase I. Several benzocyclobutane-2,5-diones have been synthesized and demonstrated potent DNase I inhibitory properties, suggesting their potential in biochemical applications (Bondžić et al., 2019).

Synthesis of Amino Acids Derivatives

The compound has been utilized in the stereoselective synthesis of amino acid derivatives. This research highlights the application of this compound in the creation of optically active compounds, contributing to the field of asymmetric synthesis and pharmaceutical chemistry (Hazelard et al., 2006).

Development of Molecular Photoswitches

Research in 2022 explored the use of this compound derivatives for the development of a novel T-type molecular photoswitch. This application demonstrates the potential of these compounds in the creation of advanced materials with switchable properties (Zhou et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-benzylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYMHYLHIKWELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

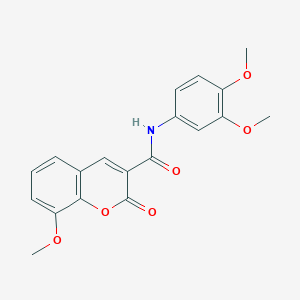

![3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2809469.png)

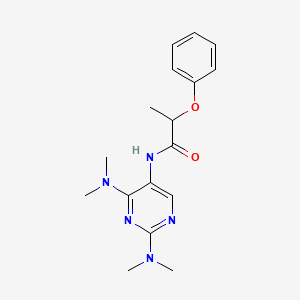

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809480.png)

![4a,6a,7-Trimethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-ol](/img/structure/B2809484.png)